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Compound of Interest

Compound Name: 3-Ethyl-2,2,4-trimethylpentane

Cat. No.: B12645991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
Ethyl-2,2,4-trimethylpentane (C10H22), a branched alkane. Due to the limited availability of

published experimental spectra for this specific isomer, this document focuses on the predicted

spectroscopic features based on its chemical structure. It also includes comprehensive,

generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to liquid organic

compounds of this nature.

Molecular Structure
3-Ethyl-2,2,4-trimethylpentane is a saturated hydrocarbon with a molecular weight of 142.28

g/mol . Its structure consists of a pentane backbone with ethyl and methyl substituents.

Caption: Chemical structure of 3-Ethyl-2,2,4-trimethylpentane.

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic features for 3-Ethyl-2,2,4-
trimethylpentane. These predictions are based on the analysis of its chemical structure and

general principles of each spectroscopic technique.

Table 1: Predicted ¹H NMR Data
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Protons
Chemical Shift
(ppm) Range

Multiplicity Integration

-CH₃ (t, ethyl) 0.8 - 1.0 Triplet 3H

-CH₂- (q, ethyl) 1.2 - 1.5 Quartet 2H

-CH₃ (s, t-butyl) 0.8 - 1.0 Singlet 9H

-CH- (m, pentane) 1.5 - 1.8 Multiplet 1H

-CH- (m, pentane) 1.5 - 1.8 Multiplet 1H

-CH₃ (d, isopropyl) 0.8 - 1.0 Doublet 6H

Table 2: Predicted ¹³C NMR Data
Carbon Chemical Shift (ppm) Range

-CH₃ (ethyl) 10 - 15

-CH₂- (ethyl) 20 - 30

-C(CH₃)₃ (t-butyl C) 30 - 40

-C(CH₃)₃ (t-butyl CH₃) 25 - 35

-CH- (pentane) 40 - 50

-CH- (pentane) 35 - 45

-CH(CH₃)₂ (isopropyl C) 20 - 30

-CH(CH₃)₂ (isopropyl CH₃) 15 - 25

Table 3: Predicted IR Spectroscopy Data
Functional Group Wavenumber (cm⁻¹) Range Intensity

C-H stretch (alkane) 2850 - 3000 Strong

C-H bend (methylene) 1450 - 1470 Medium

C-H bend (methyl) 1370 - 1380 Medium
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Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

142 Molecular Ion [M]⁺

127 [M - CH₃]⁺

113 [M - C₂H₅]⁺

85 [M - C₄H₉]⁺ (loss of t-butyl)

57 [C₄H₉]⁺ (t-butyl cation)

43 [C₃H₇]⁺ (isopropyl cation)

29 [C₂H₅]⁺ (ethyl cation)

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid organic

compounds like 3-Ethyl-2,2,4-trimethylpentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃).

The solvent should be chosen based on the sample's solubility and to avoid interference

with the signals of interest.

Transfer the solution to a clean 5 mm NMR tube. It is good practice to filter the solution

through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate

matter.

Cap the NMR tube securely.

Instrument Setup:
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Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

Place the sample in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

Tune and match the probe to the nucleus being observed (¹H or ¹³C).

Data Acquisition:

Set the appropriate acquisition parameters, including the number of scans, spectral width,

and relaxation delay.

For ¹H NMR, a small number of scans is usually sufficient. For ¹³C NMR, a larger number

of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Acquire the spectrum.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to ensure all peaks are in the absorptive mode.

Reference the spectrum using an internal standard (e.g., tetramethylsilane, TMS, at 0

ppm) or the residual solvent peak.

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different

types of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or

KBr).
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Place a second salt plate on top of the first, spreading the liquid into a thin film between

the plates.

Ensure there are no air bubbles in the film.

Data Acquisition:

Place the salt plates in the sample holder of the IR spectrometer.

Acquire a background spectrum of the empty spectrometer to account for atmospheric

CO₂ and water vapor.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background spectrum.

Data Analysis:

Identify the characteristic absorption bands in the spectrum.

Correlate the observed wavenumbers with known vibrational frequencies of functional

groups to deduce the structure of the compound.

Mass Spectrometry (MS)
Sample Introduction (for a volatile liquid):

The sample can be introduced into the mass spectrometer via a gas chromatography (GC-

MS) system for separation and analysis, or through direct injection if it is sufficiently pure

and volatile.

For GC-MS, a small volume of a dilute solution of the sample is injected into the GC,

where it is vaporized and separated on a chromatographic column before entering the

mass spectrometer.

Ionization:

The most common ionization technique for volatile, non-polar compounds like alkanes is

Electron Ionization (EI).
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In EI, the sample molecules are bombarded with a high-energy electron beam, causing

them to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Analysis:

A detector records the abundance of each ion at a specific m/z.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak (if present) indicates the molecular weight of the compound.

The fragmentation pattern provides valuable information about the structure of the

molecule.

Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a chemical compound is a systematic

process.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Data of 3-Ethyl-2,2,4-trimethylpentane: A
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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